molecular formula C10H10N2 B127557 7-Cyano-1,2,3,4-tetrahydroisoquinoline CAS No. 149355-52-2

7-Cyano-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B127557
CAS No.: 149355-52-2
M. Wt: 158.2 g/mol
InChI Key: LJFNUFCUPDECPC-UHFFFAOYSA-N
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Description

7-Cyano-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,12H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFNUFCUPDECPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436396
Record name 7-Cyano-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149355-52-2
Record name 7-Cyano-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Cyano-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydrochloric acid (30.6 ml; 2 equiv.) was added at 0° C. to a solution of 1,2,3,4,-tetrahydroisoquinoline-7-amine (15.3 g; 1 equiv.) in 40 ml of water, and the reaction mixture was stirred for 10 minutes at −5° C. Sodium nitrate solution (7.13 g of sodium nitrate in 35 ml of water) was added dropwise at 0° C. in the course of 30 minutes, and the resulting reaction mixture was stirred for 30 minutes at 0° C. Finally, urea (1.86 g; 0.3 equiv.) was added. A mixture of sodium hydroxide solution (10.3 g of NaOH in 70 ml of H2O), potassium cyanide solution (33.5 g (5 equiv.) of KCN in 50 ml of H2O) and 76.5 ml of benzene was cooled to 0° C.; a nickel sulfate solution (32.6 g (1.2 equiv.) of NiSO4*6H2O in 50 ml of H2O) was added slowly, and stirring was carried out for 30 min. at 0° C. The diazonium solution was slowly added dropwise at 0° C., and the resulting reaction mixture was stirred first for 2 h at room temperature and then for 1 h at 50° C. When the conversion was complete, the mixture was cooled to 0° C., adjusted to a pH value of 8-9 with sodium hydroxide solution and filtered over Celite, and the filter cake was then washed with dichloromethane. The aqueous solution was extracted 3 times with dichloromethane. The combined organic phases were dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 10% methanol/chloroform). 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile (4 g; 24.5%) was obtained in the form of a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NiSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
catalyst
Reaction Step Two
Quantity
30.6 mL
Type
reactant
Reaction Step Three
Quantity
15.3 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.86 g
Type
reactant
Reaction Step Five
Quantity
70 mL
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reactant
Reaction Step Six
Quantity
50 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Six
Quantity
76.5 mL
Type
solvent
Reaction Step Six
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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